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Compound of Interest

Compound Name: N1-Methyl-5-methyl ara-uridine

Cat. No.: B12410469

For Immediate Release

Shanghai, China — December 7, 2025 — In a comprehensive technical guide released today,
the intricate chemical properties of N1-methylpseudouridine (m1¥), a cornerstone of modern
MRNA therapeutics, are laid bare for the scientific community. This whitepaper offers
researchers, scientists, and drug development professionals a detailed exploration of the core
chemical characteristics of m1¥, complete with quantitative data, in-depth experimental
protocols, and novel visualizations of its interactions within key biological pathways.

N1-methylpseudouridine, a modified nucleoside, has been pivotal in the success of mMRNA
vaccines and therapies, lauded for its ability to enhance protein expression while mitigating
innate immune responses.[1] This guide synthesizes a wealth of technical information to
provide a foundational resource for those working to harness its therapeutic potential.

Core Chemical and Physical Properties

N1-methylpseudouridine (m1W) is a methylated derivative of pseudouridine, where a methyl
group is attached at the N1 position of the uracil base.[2] This seemingly minor modification
has profound effects on its chemical behavior and biological activity.

Physicochemical Data

A compilation of key physicochemical data for N1-methylpseudouridine is presented below,
offering a quantitative basis for its application in formulation and drug development.
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Property Value Source(s)
Molecular Formula C10H14N206
Molar Mass 258.23 g/mol [2]
Solubility

Water 26 g/L[3] [3]

DMSO >20.65 mg/mL [4]

Ethanol =20 mg/mL [4]
Stability

Photostability

6.7-fold more photostable than
uridine following irradiation at
267 nm.[5]

[5]

pH Stability

Exhibits pH-independent
reaction rates with bisulfite,
suggesting stability across a

range of pH values.[6]

[6]

Thermal Stability

Incorporation of m1W¥ into RNA
duplexes leads to context-
dependent stabilization of base
stacking interactions.[7] High-
resolution melt analysis shows
that m1W does not stabilize
mismatched RNA-duplex
formation to the same extent

as pseudouridine.[8]

[7](8]

Experimental Protocols

To facilitate reproducible research, this guide provides detailed methodologies for the synthesis

of N1-methylpseudouridine triphosphate and its incorporation into mRNA.
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Synthesis of N1-Methylpseudouridine-5'-Triphosphate
(mM1¥YTP)

A chemoenzymatic approach has been developed for the efficient synthesis of m1WTP.[1][4]
This method offers high yields and sustainability.

Materials:

Acetonide-protected pseudouridine-5'-monophosphate (YMP)

o Dimethyl sulfate

e Saccharomyces cerevisiae uridine 5'-monophosphate kinase

e Escherichia coli acetate kinase

e ATP

e Acetyl phosphate

» Appropriate buffers and reaction vessels

Methodology:

N1-methylation: Selectively methylate acetonide-protected WMP at the N1 position using
dimethyl sulfate.[1][4]

o Enzymatic Phosphorylation (Step 1): Utilize Saccharomyces cerevisiae uridine 5'-
monophosphate kinase for the ATP-dependent phosphorylation of the methylated WMP to its
diphosphate form (m1WDP).[1]

e Enzymatic Phosphorylation (Step 2): Employ Escherichia coli acetate kinase to catalyze the
final phosphorylation step to yield N1-methylpseudouridine-5'-triphosphate (m1WTP). This
enzyme also serves to regenerate ATP using acetyl phosphate.[1]

 Purification: Purify the resulting m1WTP using appropriate chromatographic techniques to
achieve high purity (>99.5%).[9]
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In Vitro Transcription (IVT) of m1W¥W-Modified mRNA

The incorporation of m1W into mRNA is achieved through in vitro transcription using a DNA

template and a suitable RNA polymerase, typically T7 RNA polymerase.[10][11]

Materials:

Linearized DNA template containing the gene of interest downstream of a T7 promoter
T7 RNA polymerase

N1-methylpseudouridine-5'-triphosphate (m1W¥YTP)

ATP, GTP, CTP

RNase inhibitors

Reaction buffer (containing MgClz, DTT, etc.)

DNase |

Purification columns

Methodology:

Reaction Setup: In an RNase-free environment, combine the linearized DNA template, T7
RNA polymerase, RNase inhibitors, and the reaction buffer. Add ATP, GTP, CTP, and m1WTP
(in place of UTP).[12]

Transcription: Incubate the reaction mixture at 37°C for 2-4 hours.[12]

DNase Treatment: Add DNase | to the reaction mixture and incubate for 15-30 minutes at
37°C to digest the DNA template.

Purification: Purify the synthesized m1W¥W-modified mMRNA using a suitable purification kit to
remove enzymes, unincorporated nucleotides, and other reaction components.

Quality Control: Assess the integrity and concentration of the purified mRNA using gel
electrophoresis and spectrophotometry.
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Impact on Key Signaling Pathways

The therapeutic efficacy of m1W-modified mRNA is largely attributed to its ability to evade
innate immune detection and enhance translation. The following diagrams illustrate the pivotal
role of m1W in modulating key signaling pathways.

TLR7/8 Signaling Pathway Evasion by m1¥
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Caption: TLR7/8 Signaling Pathway Evasion by m1¥

Unmodified single-stranded RNA (ssRNA) is recognized by Toll-like receptors 7 and 8 (TLR7/8)
in the endosome, leading to a downstream signaling cascade that results in the production of
pro-inflammatory cytokines and type | interferons.[13] The incorporation of N1-
methylpseudouridine into the ssSRNA sterically hinders its binding to TLR7/8, thereby evading
this innate immune recognition.[3]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12410469?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8325057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8043204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

RIG-I Signaling Pathway Modulation by m14
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Caption: RIG-I Signaling Pathway Modulation by m1¥

Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator
of the cytosolic sensor RIG-I. This activation involves ATP hydrolysis and a conformational
change that allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS),
initiating an antiviral response.[14][15] The presence of N1-methylpseudouridine in RNA has
been shown to reduce the activation of RIG-I, contributing to the reduced immunogenicity of
modified mMRNA.
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m1Y¥-modified mMRNA elF2a-Mediated Translation Regulation by m1W
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Caption: elF2a-Mediated Translation Regulation by m1W

The presence of dsRNA activates Protein Kinase R (PKR), which in turn phosphorylates the
eukaryotic initiation factor 2 alpha (elF20).[16][17] Phosphorylated elF2a leads to a general
shutdown of protein synthesis.[18] By reducing the activation of PKR, m1¥-modified mRNA
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helps to prevent this translational repression, leading to enhanced and sustained protein
expression.[19][20]

This technical guide serves as a critical resource for the scientific community, providing a
deeper understanding of the chemical properties of N1-methylpseudouridine and its pivotal role
in the advancement of mMRNA-based technologies. The detailed data and protocols within are
intended to empower further innovation in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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